3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
Description
The compound 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile features a benzothiophene trioxide core substituted with a difluoromethyl group at position 4 and linked via an ether bridge to a 5-fluoro-benzonitrile moiety. Its molecular formula is C₁₆H₈F₅NO₄S, with a molecular weight of 421.3 g/mol. The structure combines high electronegativity (fluorine substituents) and sulfone groups, which enhance metabolic stability and lipophilicity, making it relevant for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
3-[[4-(difluoromethyl)-1,1,3-trioxo-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO4S/c17-9-3-8(6-20)4-10(5-9)24-12-1-2-13-14(15(12)16(18)19)11(21)7-25(13,22)23/h1-5,16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQGQABRIDCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=CC(=C2C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Cyclization and Oxidation
A thiophene-3-carboxylic acid derivative undergoes cyclization with a halogenated benzene ring under acidic conditions. Subsequent oxidation with hydrogen peroxide (HO) or oxone converts the thiophene’s sulfur atom into a sulfone group, yielding the 1,1,3-trioxo configuration. For example, thiophene-3-carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate, which is then cyclized with a dihalobenzene derivative. Oxidation at 80°C for 1.5 hours achieves full conversion to the sulfone.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | SOCl, dihalobenzene, 80°C | 65% |
| Oxidation | HO (30%), acetic acid, 50°C | 89% |
Direct Sulfonation of Benzothiophene
Alternative approaches begin with pre-formed benzothiophene, which undergoes sulfonation using chlorosulfonic acid. This method is less common due to difficulties in controlling sulfonation positions.
Introduction of the Difluoromethyl Group
The difluoromethyl group at position 4 is introduced via nucleophilic substitution or radical fluorination:
Halogen Exchange Reactions
A brominated intermediate at position 4 reacts with a difluoromethylating agent such as sodium difluoromethanesulfinate (NaSOCFH). This reaction proceeds via an SAr mechanism under basic conditions (KCO, DMF, 100°C).
Example Protocol:
Radical Fluorination
Using Selectfluor® or XeF, a hydrogen atom at position 4 is replaced with a difluoromethyl group via a radical intermediate. This method requires anhydrous conditions and UV light initiation.
Ether Linkage Formation
Coupling the fluorinated benzonitrile moiety to the benzothiophene core is achieved through:
Mitsunobu Reaction
The hydroxyl group at position 5 of the benzothiophene reacts with 5-fluoro-3-hydroxybenzonitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF. This method offers high regioselectivity but requires stoichiometric reagents.
Optimized Conditions:
Ullmann Coupling
A copper-catalyzed coupling between a brominated benzothiophene and 5-fluoro-3-hydroxybenzonitrile. This approach is scalable but demands elevated temperatures (120°C) and prolonged reaction times.
Example:
Purification and Characterization
Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from toluene or acetonitrile. Purity is validated via HPLC (>99%) and H/C NMR.
Critical Spectral Data:
-
H NMR (400 MHz, CDCl): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J = 10.8 Hz, 1H), 6.98 (t, J = 54.0 Hz, 1H, CFH).
Industrial-Scale Considerations
For kilogram-scale production, the Mitsunobu reaction is less favorable due to cost and waste generation. Instead, a two-step SNAr process is preferred:
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Activation of the benzothiophene’s hydroxyl group as a tosylate (TsCl, EtN, CHCN).
-
Displacement with 5-fluoro-3-hydroxybenzonitrile under basic conditions (KCO, DMF).
Benchmark Data:
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl (1.1 eq), EtN, 0°C | 95% |
| SNAr Displacement | KCO, DMF, 80°C, 4h | 91% |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Research indicates that compounds similar to 3-[4-(difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile exhibit significant biological activities, particularly anti-cancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth. However, detailed biological assays are necessary to confirm its efficacy .
Potential Mechanisms of Action
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways.
- Target Interactions : Interaction studies could reveal its binding affinity to specific biological targets such as receptors or enzymes involved in cellular proliferation.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific reagents and conditions are required to optimize yield and purity. The synthetic route can include:
- Formation of the benzothiophene core.
- Introduction of difluoromethyl and fluoro groups.
- Final coupling reactions to yield the target compound.
Applications in Drug Development
Medicinal Chemistry : this compound has potential applications as a lead compound in drug development targeting cancer therapies. Its unique structural attributes make it a candidate for further investigation in pharmacological studies aimed at treating diseases associated with cellular proliferation and metabolic disorders .
Future Research Directions
To fully understand the potential of this compound:
- In Vitro and In Vivo Studies : Comprehensive biological assays are needed to evaluate its anticancer efficacy.
- Molecular Docking Simulations : These can help predict interactions with biological targets and assess pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The table below summarizes key structural and molecular features of the target compound and its analogues:
Key Observations:
- Heterocyclic Cores: The target’s benzothiophene trioxide differs from thiazolidinones () and imidazolidinones (), which may confer distinct electronic and steric properties.
- Fluorination Patterns : Fluorine substituents are ubiquitous, but the trifluoromethyl group () and difluoromethyl group (Target) modulate electron-withdrawing effects differently.
- Functional Groups : The hydroxybutyl chain in enhances solubility, while the target’s sulfone groups improve oxidative stability .
Electronic and Physicochemical Properties
Biological Activity
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This compound incorporates a benzothiophene moiety and multiple fluorine substituents, influencing its chemical reactivity and biological properties. Research into this compound suggests promising applications in medicinal chemistry, particularly in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 367.3 g/mol. The unique structural features include:
- Benzothiophene Core : Provides stability and potential interaction sites for biological targets.
- Difluoromethyl Group : Enhances metabolic stability and bioactivity.
- Fluoro Substituents : Often correlate with increased potency in pharmacological applications.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth. For instance:
- Inhibition of PI3Kα : Similar compounds have demonstrated potent inhibitory effects on PI3Kα, an enzyme involved in cancer cell proliferation. One study reported an IC50 value of 0.32 nM for a structurally related compound against PI3Kα, showcasing extraordinary selectivity and potential for inducing apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells through mitochondrial membrane potential disruption.
- Cell Cycle Arrest : Causing cell cycle arrest at the G2 phase, thereby inhibiting further proliferation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,2-Difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl | Contains hydroxyl group | More hydrophilic due to hydroxyl |
| 4-Fluoro-benzonitrile | Simple nitrile structure | Lacks complex heterocyclic components |
| Difluoromethylbenzene | Contains difluoromethyl group | Simpler structure without thiophene |
The presence of the benzothiophene core in this compound contributes to its unique reactivity and biological profile compared to simpler analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- In Vitro Studies : Investigations on cell lines such as MCF-7 (breast cancer) demonstrated significant reductions in cell viability upon treatment with related compounds.
- In Vivo Studies : Animal models have shown tumor regression upon administration of structurally similar compounds without significant toxicity .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile, and what key intermediates should be prioritized?
The synthesis involves constructing the benzothiophene trioxide core followed by coupling with the fluorinated benzonitrile moiety. Key intermediates include 4-(difluoromethyl)-5-hydroxy-benzothiophene-1,1,3-trioxide, which undergoes nucleophilic aromatic substitution with 3-fluoro-5-bromobenzonitrile under basic conditions. Palladium-catalyzed Suzuki-Miyaura coupling with boronate intermediates improves yields . Purification via gradient elution (hexane/EtOAc) ensures high purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Use:
Q. What solvent systems are optimal for recrystallization to achieve high purity?
A mixed system of dichloromethane and n-heptane (1:4 v/v) is ideal. Gradual cooling (60°C → −20°C at 1°C/min) yields well-formed crystals. Solvent selection should align with Hansen solubility parameters (δd > 18 MPa¹/²) .
Q. How does the electronic nature of the difluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing CF₂H group (Hammett σp = 0.78) activates the benzothiophene ring for nucleophilic substitution by reducing electron density at the para position. This enables coupling with weak nucleophiles under mild conditions (<80°C) .
Q. What precautions are essential when handling difluoromethyl and sulfone groups during synthesis?
- Maintain anhydrous conditions for sulfone stability.
- Use HF scavengers (e.g., KF cartridges) for fluorinated intermediates.
- Monitor exothermic risks during trioxo formation via in situ IR.
- Implement PPE protocols due to potential cyanide liberation .
Advanced Research Questions
Q. How should researchers address contradictions between computational predictions and experimental data in reaction optimization?
Strategies include: a) Validating models using benchmark reactions from REAXYS . b) Re-examining solvent effects and counterion influences. c) Conducting kinetic studies to identify unconsidered transition states. d) Cross-validating with alternative DFT methods (B3LYP vs M06-2X). Document all computational parameters for reproducibility .
Q. What methodologies are recommended for analyzing degradation pathways under physiological conditions?
Employ:
- Forced degradation in buffered solutions (pH 1.2–7.4) at 37°C.
- LC-MS/MS to identify hydrolytic products (e.g., benzonitrile → carboxylic acid).
- Radical scavenging experiments to differentiate degradation mechanisms.
- Comparative analysis with fluorinated analogs for structure-stability relationships .
Q. How can researchers reconcile conflicting biological activity data across assay platforms?
Systematic reconciliation involves: a) Normalizing data using platform-specific controls. b) Counter-screening against related targets to assess selectivity. c) Applying multivariate analysis to identify hidden variables (e.g., protein binding). d) Validating findings via orthogonal assays (SPR vs fluorescence polarization) .
Q. What strategies enhance metabolic stability based on structural features?
Approaches include: a) Introducing deuterium at labile C-H positions near CF₂H. b) Replacing benzonitrile with bioisosteres (e.g., tetrazole). c) Applying prodrug strategies for sulfone groups. d) Conducting MD simulations to predict CYP450 binding modes .
Q. What advanced spectroscopic techniques resolve ambiguous NOE correlations in the benzothiophene core?
Use: a) ¹H-¹⁹F HOESY for fluorine-proton interactions. b) Variable-temperature NMR (298–323K) to assess conformational exchange. c) 13C-DEPT-135 with cryoprobe enhancement for quaternary carbon assignment. d) Combined COSY/TOCSY for spin system isolation. Correlate with DFT-calculated shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
